molecular formula C14H20N2 B3004045 2-Ethyl-1-pentylbenzimidazole CAS No. 476324-86-4

2-Ethyl-1-pentylbenzimidazole

Cat. No. B3004045
CAS RN: 476324-86-4
M. Wt: 216.328
InChI Key: BJULDONVALVKNJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentylbenzimidazole is a derivative of benzimidazole . Benzimidazole and its derivatives play a significant role as therapeutic agents, with applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The structure of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings containing nitrogen functional groups at the ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, benzimidazoles can be obtained .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using density functional theory and molecular docking . The most stable states of all the structures are shown to be in the thione form .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS . For example, the IR spectrum of a benzimidazole derivative appeared absorptions of C=N, C=C (1629–1586 cm −1) and C-N (1358 cm −1) stretch .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising candidate for anticancer research . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position or electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5), can significantly increase anticancer activity .

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial activity . A novel series of benzimidazole derivatives was screened for their antimicrobial activity against microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

Antifungal Agents

Benzimidazole compounds have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Agents

Benzimidazole derivatives have also been studied for their antiviral properties . This research could lead to the development of new antiviral drugs.

Analgesics

Benzimidazole compounds have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Agents

Benzimidazole compounds have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiparasitic Agents

Benzimidazole derivatives have been found to have antiparasitic properties . This makes them potential candidates for the development of new antiparasitic drugs.

Cardiovascular Disease Treatment

Benzimidazole derivatives have been used in the treatment of cardiovascular diseases . This research could lead to the development of new treatments for cardiovascular diseases.

Future Directions

Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

properties

IUPAC Name

2-ethyl-1-pentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-5-8-11-16-13-10-7-6-9-12(13)15-14(16)4-2/h6-7,9-10H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJULDONVALVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-pentylbenzimidazole

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